5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide

Lipophilicity Drug-likeness ADME prediction

This compound is a discrete chemotype for IRAK-4 kinase inhibitor research, distinguished by a pyridazinone linker that supplies an additional hydrogen-bond acceptor site versus common pyridine-linked analogs. The 5-bromonicotinamide terminus enables rapid analoging via Suzuki coupling to probe the solvent-exposed region, while the pyrazole-pyridazinone-nicotinamide architecture maps onto the Bristol-Myers Squibb IRAK-4 inhibitor pharmacophore. Ideal for medicinal chemistry groups expanding kinase inhibitor scaffold diversity beyond well-explored heteroaryl nicotinamide series. Procure now.

Molecular Formula C15H13BrN6O2
Molecular Weight 389.213
CAS No. 1351623-02-3
Cat. No. B2891861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide
CAS1351623-02-3
Molecular FormulaC15H13BrN6O2
Molecular Weight389.213
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H13BrN6O2/c16-12-8-11(9-17-10-12)15(24)18-5-7-22-14(23)3-2-13(20-22)21-6-1-4-19-21/h1-4,6,8-10H,5,7H2,(H,18,24)
InChIKeyRRGZOZZVTOOXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 1351623-02-3): Core Identity and Procurement-Relevant Class Context


5-Bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 1351623-02-3) is a synthetic heterocyclic compound composed of a 6-oxopyridazin-1(6H)-yl core bearing a 1H-pyrazol-1-yl substituent at the 3-position, linked via an ethyl spacer to a 5-bromonicotinamide terminus [1]. With a molecular formula of C₁₅H₁₃BrN₆O₂, a molecular weight of 389.21 g/mol, and a computed XLogP3-AA of 0.5 [1], the compound occupies a moderately polar chemical space favorable for drug-like properties. It belongs to the broader structural class of heteroaryl-substituted nicotinamides, which have been intensively investigated by Bristol-Myers Squibb as IRAK-4 kinase inhibitors for inflammatory and autoimmune indications [2]. The compound's pyrazole-pyridazinone-nicotinamide architecture distinguishes it from the simpler pyridine-core IRAK-4 inhibitor series exemplified in patent WO2015103453A1 [2].

Why 5-Bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide Cannot Be Simply Replaced by Generic In-Class Analogs


Within the heteroaryl nicotinamide class, seemingly minor structural modifications produce substantial divergences in target engagement, selectivity, and physicochemical properties. The 5-bromonicotinamide terminus is a known pharmacophoric element in IRAK-4 inhibitor design where halogen substitution critically modulates potency and metabolic stability [1]. The pyridazinone linker, as opposed to the more common pyridine or pyrimidine linkers used in the Bristol-Myers Squibb nicotinamide series [1], introduces an additional hydrogen bond acceptor and alters the conformational flexibility of the ethyl spacer, both of which influence kinase selectivity profiles. Furthermore, substitution of the pyrazole ring (e.g., replacement with triazole [2] or dimethylpyrazole [3]) changes the heterocycle's hydrogen-bonding capacity, π-stacking geometry, and metabolic vulnerability, rendering simple potency extrapolation invalid. The specific combination of an unsubstituted 1H-pyrazol-1-yl group and a 5-bromonicotinamide tail connected via a pyridazinone-ethyl linker represents a discrete chemotype that cannot be generically substituted without experimental re-validation.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide vs. Closest Structural Analogs


Computational Lipophilicity (XLogP3-AA): 0.5 vs. Triazole Analog – Impact on Predicted Oral Absorption and Permeability

The target compound exhibits a computed XLogP3-AA of 0.5, placing it within the optimal range (0–3) for oral absorption according to Lipinski's analysis [1]. This value is lower than the predicted logP of the direct 1,2,4-triazole analog (CAS 1448075-60-2), which replaces the pyrazole nitrogen arrangement and is expected to increase lipophilicity by approximately 0.3–0.5 log units based on the higher aromaticity and reduced H-bond acceptor character of the triazole ring [2]. The lower logP of the pyrazole-containing target compound suggests superior aqueous solubility potential, though no experimental solubility data are publicly available for either compound.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count: 5 vs. 6 for Pyridine-Core IRAK-4 Inhibitors – Implications for Kinase Selectivity

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (computed by Cactvs 3.4.8.18) [1], derived from the pyridazinone carbonyl, pyrazole nitrogen, nicotinamide carbonyl, pyridine nitrogen, and amide oxygen. In contrast, the pyridine-core IRAK-4 inhibitors exemplified in patent WO2015103453A1 (e.g., compounds with a 2-aminopyridine-carboxamide core) typically present 4–5 HBA sites but with differing spatial orientation [2]. The pyridazinone ring introduces an additional HBA in the linker region that is geometrically positioned to engage the IRAK-4 hinge region or the ribose pocket, potentially altering kinase selectivity profiles relative to the simpler pyridine-linked series. The single hydrogen bond donor (HBD = 1) matches the nicotinamide NH, a feature conserved across the class.

Hydrogen bonding Kinase selectivity Structure-activity relationship

Molecular Weight (389.21 g/mol) and Ring Complexity: Differentiating the Pyrazole-Pyridazinone Scaffold from Simpler Pyridazinone-Nicotinamides

The target compound (MW = 389.21 g/mol) [1] incorporates three distinct heterocyclic rings (pyrazole, pyridazinone, bromopyridine) connected by a flexible ethyl linker, yielding a scaffold complexity score higher than simpler analogs such as 5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide (CAS not identified; estimated MW ~365 g/mol, C₁₄H₁₄BrN₅O₂) [2]. The additional pyrazole ring adds ~24 atomic mass units and introduces a five-membered heteroaromatic capable of π-π stacking with kinase active-site tyrosine residues. This structural feature is absent in the methyl-substituted analog, which lacks the pyrazole entirely, and is differently substituted in the 3,5-dimethylpyrazole analog (CAS 1351596-14-9, MW = 417.27 g/mol) [3], where methyl groups increase steric bulk and lipophilicity.

Molecular complexity Scaffold diversity Fragment-based drug design

5-Bromo Substituent on Nicotinamide: Synthetic Versatility for Cross-Coupling vs. Non-Halogenated Analogs

The 5-bromine atom on the nicotinamide pyridine ring provides a well-established handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) [1]. In the IRAK-4 inhibitor series disclosed by Bristol-Myers Squibb, halogen substitution at the pyridine 5-position was shown to significantly modulate IRAK-4 inhibitory potency; for example, compound 109 (a nicotinamide-based IRAK-4 inhibitor) achieved an IC₅₀ of 3.4 nM [2]. While no direct potency data exist for the target compound itself, the 5-bromo substituent distinguishes it from the non-halogenated analog N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide, which lacks the bromine and therefore would exhibit reduced lipophilicity, altered electronic distribution on the nicotinamide ring, and no cross-coupling utility.

Cross-coupling chemistry Late-stage functionalization Chemical biology probes

Recommended Research and Procurement Application Scenarios for 5-Bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 1351623-02-3)


Kinase Inhibitor Lead Optimization: IRAK-4 Front Pocket Probe Development

The compound's pyrazole-pyridazinone-nicotinamide architecture maps onto the IRAK-4 inhibitor pharmacophore disclosed in the Bristol-Myers Squibb patent series [1]. Its unsubstituted pyrazole and pyridazinone linker position it as a starting scaffold for exploring IRAK-4 front pocket interactions, particularly for probing hinge-region hydrogen bonding where the pyridazinone carbonyl offers an additional acceptor site compared to pyridine-linked analogs [1]. The 5-bromo substituent enables rapid analoging via Suzuki coupling to explore the solvent-exposed region, a strategy validated by the optimization of nicotinamide-based IRAK-4 inhibitors to low nanomolar potency (e.g., compound 109, IC₅₀ = 3.4 nM) [2].

Chemical Biology Tool for Bromodomain or Kinase Selectivity Profiling

The computed moderate lipophilicity (XLogP3-AA = 0.5) and balanced HBA/HBD profile (5/1) suggest potential for favorable cell permeability with reduced non-specific protein binding [1]. The bromine atom additionally enables installation of affinity tags (biotin, fluorophores) or photoaffinity labels via palladium-mediated chemistry, converting the compound into a chemical biology probe for target identification studies in inflammatory signaling pathways where IRAK-4 plays a central role [2]. This contrasts with the dimethylpyrazole analog (CAS 1351596-14-9), where methyl groups may sterically hinder tag conjugation at the pyrazole face.

Scaffold-Hopping Starting Point for Pyridazinone-Containing Kinase Inhibitors

The pyridazinone core is underrepresented in kinase inhibitor chemical space relative to pyridine, pyrimidine, and quinazoline scaffolds. The target compound provides a synthetically tractable entry point (one-step diversification via the bromine, potential pyrazole functionalization) for generating focused pyridazinone-based libraries [1]. Procurement is recommended for medicinal chemistry groups seeking to expand kinase inhibitor scaffold diversity beyond the well-explored heteroaryl nicotinamide series patented by Bristol-Myers Squibb [2].

Quote Request

Request a Quote for 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.